N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1-ethyl-substituted indole-2-one core and a 3,5-dimethoxybenzamide moiety. The ethyl group at the indole’s 1-position and the 3,5-dimethoxy substitution on the benzamide are critical for its physicochemical properties and binding interactions. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-21-17-6-5-14(7-12(17)10-18(21)22)20-19(23)13-8-15(24-2)11-16(9-13)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGAGQJVBBWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues, emphasizing substituent variations and their implications:
*Molecular weights estimated based on structural formulas.
Key Observations:
Indole Core Modifications :
- The ethyl group at the indole’s 1-position in the target compound enhances lipophilicity compared to dimethyl or unsubstituted analogues (e.g., compound from ). This may improve blood-brain barrier penetration in therapeutic contexts.
- The 2-oxo group in the indole core is conserved across analogues, suggesting a role in hydrogen bonding or planar conformation for receptor binding.
In contrast, 2,6-dimethoxy substitution in isoxaben favors herbicide activity through distinct interactions . Methyl or halogen substitutions (e.g., in or propanil) reduce steric bulk, favoring applications in catalysis or agrochemicals.
Applications: Benzamide derivatives exhibit diverse roles: [18F]fallypride’s high D2/D3 affinity enables neuroimaging , while isoxaben’s herbicidal activity arises from cellulose biosynthesis inhibition .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~2.8) is higher than [18F]fallypride (logP ~3.5) due to its ethyl group versus fluoropropyl chain. This difference may affect biodistribution.
- Receptor Affinity: While [18F]fallypride binds D2/D3 receptors with subnanomolar affinity, the target compound’s dimethoxy groups could favor serotonin or sigma receptor interactions, common among methoxy-substituted benzamides.
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